

Structural Analysis of RL-6-Me-7-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RL-6-Me-7-OH	
Cat. No.:	B1208643	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the molecule **RL-6-Me-7-OH** (7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine), a metabolite involved in the riboflavin biosynthetic pathway and a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. This document details the molecule's structural and physicochemical properties, provides established experimental protocols for its analysis, and illustrates its role in the MAIT cell activation signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

RL-6-Me-7-OH, also known as Masuda's compound V, is a pteridine derivative that plays a role in riboflavin (vitamin B2) metabolism.[1] Its chemical formula is C12H16N4O7.[2] Structurally, it is a lumazine core substituted with a methyl group at the 6-position, a hydroxyl group at the 7-position, and a D-ribityl group at the 8-position.[2] This molecule has garnered significant interest in immunology due to its ability to be presented by the MHC class I-related protein 1 (MR1) to MAIT cells, thereby acting as a weak agonist.[3][4] Understanding the precise three-dimensional structure of **RL-6-Me-7-OH** is crucial for elucidating its biological function and for the rational design of more potent MAIT cell modulators.





Physicochemical and Structural Properties

The structural and physicochemical properties of **RL-6-Me-7-OH** have been determined through a combination of spectroscopic techniques and X-ray crystallography.

General Properties

Property	Value	Source
IUPAC Name	7-hydroxy-6-methyl-8- [(2S,3S,4R)-2,3,4,5- tetrahydroxypentyl]-2,3,4,8- tetrahydropteridine-2,4-dione	PubChem
Molecular Formula	C12H16N4O7	
Molecular Weight	328.28 g/mol	
Canonical SMILES	CC1=C(O)N(C2=C(N1)C(=O)N C(=O)N2)CINVALID-LINK O)O">C@@HO	PubChem
InChl Key	COXMGTTXHPRZBO- BBVRLYRLSA-N	FooDB

X-ray Crystallography Data

The crystal structure of **RL-6-Me-7-OH** in complex with human MR1 and a MAIT T-cell receptor (TCR) has been determined at a resolution of 2.40 Å (PDB ID: 4LCW). This structure provides precise atomic coordinates and allows for the detailed analysis of intermolecular interactions.

Parameter	Value
PDB ID	4LCW
Resolution	2.40 Å
Method	X-RAY DIFFRACTION
R-Value Work	0.179
R-Value Free	0.227



Note: Detailed bond lengths and angles for the **RL-6-Me-7-OH** molecule within this complex can be obtained by analyzing the crystallographic information file (CIF) from the Protein Data Bank.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used in the structural analysis and synthesis of **RL-6-Me-7-OH**.

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine

The synthesis of **RL-6-Me-7-OH** can be achieved through the oxidation of 6,7-dimethyl-8-D-ribityllumazine. A general protocol is as follows:

Starting Materials

2,3-butanedione

Reaction Steps

Condensation

Oxidation

Formation of lumazine ring e.g., with benzoquinone

Products

6,7-dimethyl-8-D-ribityllumazine

RL-6-Me-7-OH

Synthesis Workflow for RL-6-Me-7-OH

Click to download full resolution via product page



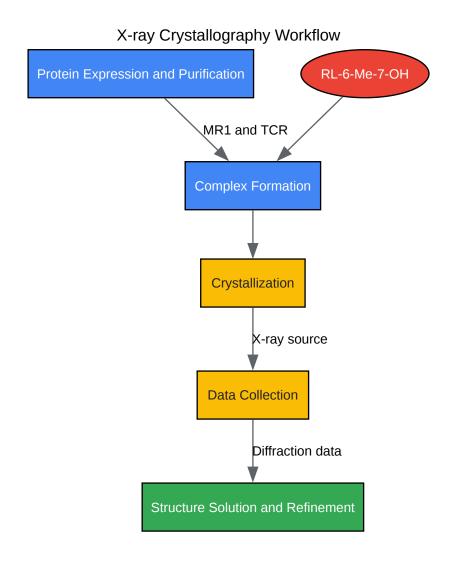
Caption: Synthesis workflow for RL-6-Me-7-OH.

- Condensation: React 5-amino-6-D-ribitylaminouracil with 2,3-butanedione in an appropriate solvent to form 6,7-dimethyl-8-D-ribityllumazine.
- Oxidation: The resulting 6,7-dimethyl-8-D-ribityllumazine is then oxidized, for example using benzoquinone, to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (**RL-6-Me-7-OH**).
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

X-ray Crystallography of the MR1-RL-6-Me-7-OH-TCR Complex

The following protocol provides a general overview for obtaining the crystal structure of a protein-ligand complex, based on the methodology used for PDB entry 4LCW.





Click to download full resolution via product page

Caption: General workflow for X-ray crystallography.

- Protein Expression and Purification: The MR1 and MAIT TCR proteins are expressed (e.g., in E. coli) and purified to homogeneity.
- Complex Formation: The purified MR1 and TCR are mixed with an excess of RL-6-Me-7-OH
 to form the ternary complex.



- Crystallization: The complex is subjected to crystallization screening using techniques like vapor diffusion. For 4LCW, crystals were grown at 277 K in a solution containing 0.2 M sodium acetate, 0.1 M Bis-Tris-Propane pH 6.5, and 20% PEG 3350.
- Data Collection: Crystals are cryo-cooled and diffraction data is collected using a synchrotron X-ray source.
- Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **RL-6-Me-7-OH** in solution.

- Sample Preparation: Dissolve 5-10 mg of purified **RL-6-Me-7-OH** in a suitable deuterated solvent, such as DMSO-d6 or D2O.
- Data Acquisition:
 - 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms.
 - 13C NMR: Obtain a proton-decoupled 13C NMR spectrum to identify the chemical shifts of the carbon atoms.
 - 2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, confirming the overall structure.
- Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of **RL-6-Me-7-OH** and to study its fragmentation pattern, further confirming its identity.



- Sample Preparation: Prepare a dilute solution of **RL-6-Me-7-OH** in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization ESI).
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion. For RL-6-Me-7-OH, the expected [M+H]+ ion would be approximately m/z 329.1197.
 - Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
- Data Analysis: The exact mass measurement is used to confirm the elemental composition, and the fragmentation pattern provides further structural information.

Signaling Pathway

RL-6-Me-7-OH is involved in the activation of MAIT cells through its presentation by the MR1 molecule on antigen-presenting cells (APCs).



Antigen Presenting Cell (APC) RL-6-Me-7-OH Binding MR1 Complex Formation MR1-RL-6-Me-7-OH Complex TCR Recognition MAIT Cell **MAIT TCR MAIT Cell Activation** Cytokine Release (IFN-y, TNF- α)

MAIT Cell Activation by RL-6-Me-7-OH

Click to download full resolution via product page

Caption: MAIT cell activation pathway involving RL-6-Me-7-OH.



- Antigen Presentation: **RL-6-Me-7-OH**, derived from the microbial riboflavin synthesis pathway, is captured by the MR1 molecule within an antigen-presenting cell.
- Complex Formation and Trafficking: The MR1-RL-6-Me-7-OH complex is then transported to the surface of the APC.
- TCR Recognition: The semi-invariant T-cell receptor on the surface of a MAIT cell recognizes and binds to the MR1-RL-6-Me-7-OH complex.
- MAIT Cell Activation: This recognition event triggers a signaling cascade within the MAIT cell, leading to its activation.
- Effector Functions: Activated MAIT cells then carry out their effector functions, which include the rapid release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Conclusion

The structural analysis of **RL-6-Me-7-OH** provides critical insights into its role as a modulator of the immune system. The detailed crystallographic data, in conjunction with spectroscopic analysis, offers a comprehensive understanding of its molecular architecture. The provided experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of this and related molecules. Furthermore, the elucidation of its involvement in the MAIT cell activation pathway opens avenues for the development of novel therapeutics targeting this important class of immune cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]



- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Analysis of RL-6-Me-7-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208643#structural-analysis-of-the-rl-6-me-7-oh-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com